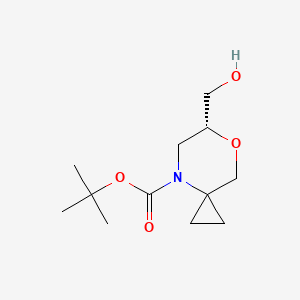![molecular formula C11H15N5 B1458657 1-(Pirazolo[1,5-a]pirazin-4-il)piperidin-3-amina CAS No. 1567124-95-1](/img/structure/B1458657.png)
1-(Pirazolo[1,5-a]pirazin-4-il)piperidin-3-amina
Descripción general
Descripción
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Aplicaciones Científicas De Investigación
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways
Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines
Mecanismo De Acción
Target of Action
Similar compounds have been identified as strategic compounds for optical applications and as inhibitors of cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often targeted in cancer treatments .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to have significant inhibitory activity against certain cell lines .
Análisis Bioquímico
Biochemical Properties
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle . The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of target proteins and altering cell cycle progression. Additionally, 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine has been found to bind to various receptors and enzymes, influencing their activity and modulating biochemical pathways .
Cellular Effects
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cell lines, such as MCF-7 and HCT-116, by inducing cell cycle arrest and promoting apoptosis . The compound also affects cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins and disrupting the cell cycle . Additionally, 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine has been shown to inhibit the activity of other kinases, such as JAK2, by binding to their active sites and blocking their catalytic functions . These interactions lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation products have been observed under certain conditions, which may influence its efficacy and safety . Long-term studies have shown that 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes influence the compound’s bioavailability and clearance, affecting its overall pharmacokinetic profile . Additionally, 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine has been shown to modulate metabolic flux and alter the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s pharmacodynamics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Additionally, 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine undergoes post-translational modifications, such as phosphorylation and ubiquitination, which regulate its activity and stability . These modifications play a critical role in modulating the compound’s function and its impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters, followed by further functionalization to introduce the piperidine moiety . Reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control .
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and potential anticancer activity.
Phenylpyrazoles: Compounds containing a pyrazole bound to a phenyl group, used in various medicinal chemistry applications.
Uniqueness
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is unique due to its specific structural configuration, which allows for versatile functionalization and a broad range of biological activities. Its ability to inhibit multiple kinases and its potential use in various therapeutic areas make it a valuable compound in drug discovery .
Propiedades
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-9-2-1-6-15(8-9)11-10-3-4-14-16(10)7-5-13-11/h3-5,7,9H,1-2,6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNXNQXHVJUVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)







![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)

![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)


![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)
